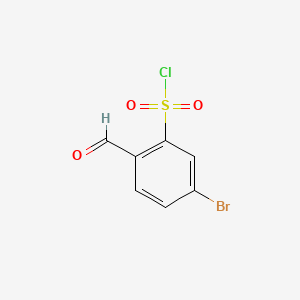
5-Bromo-2-formylbenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-formylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4BrClO3S It is a derivative of benzene, featuring a bromine atom, a formyl group, and a sulfonyl chloride group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-formylbenzene-1-sulfonyl chloride typically involves the bromination of 2-formylbenzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or distillation.
化学反応の分析
Types of Reactions
5-Bromo-2-formylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as amines or alcohols can be used under mild conditions to replace the sulfonyl chloride group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to convert the formyl group to a carboxylic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the formyl group to an alcohol.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution reactions: Products include sulfonamides or sulfonate esters.
Oxidation: The major product is 5-bromo-2-carboxybenzene-1-sulfonyl chloride.
Reduction: The major product is 5-bromo-2-hydroxymethylbenzene-1-sulfonyl chloride.
Coupling reactions: Products include various biaryl compounds.
科学的研究の応用
5-Bromo-2-formylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-2-formylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters. The formyl group can undergo oxidation or reduction, further expanding the compound’s versatility in synthetic chemistry.
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a formyl group.
5-Bromo-2-chlorobenzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a formyl group.
2-Formylbenzenesulfonyl chloride: Lacks the bromine atom, making it less reactive in certain coupling reactions.
Uniqueness
5-Bromo-2-formylbenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.
特性
分子式 |
C7H4BrClO3S |
|---|---|
分子量 |
283.53 g/mol |
IUPAC名 |
5-bromo-2-formylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4BrClO3S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-4H |
InChIキー |
PHQFYDCROXQHHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylicacidhydrochloride](/img/structure/B13452832.png)
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)
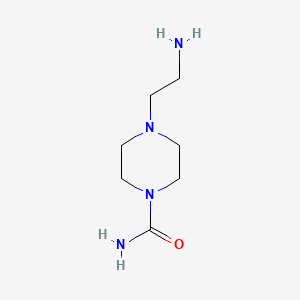
![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)
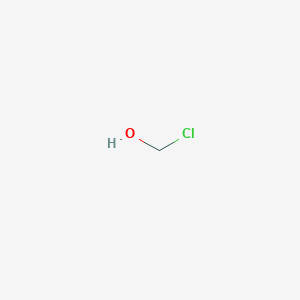
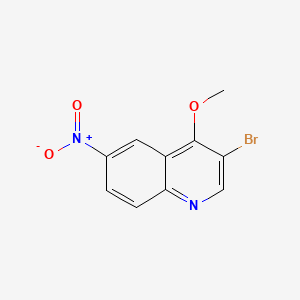

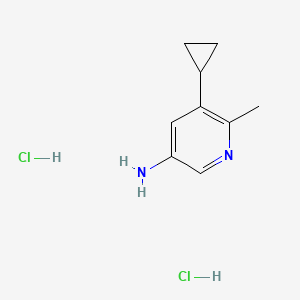
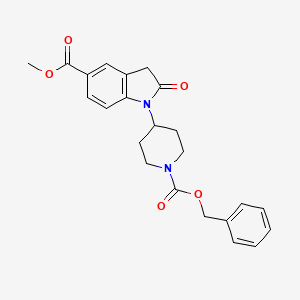
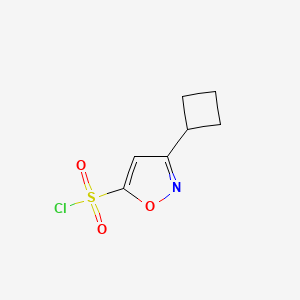
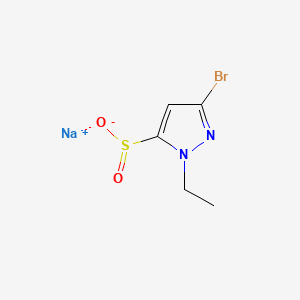
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)
